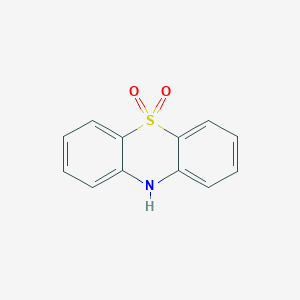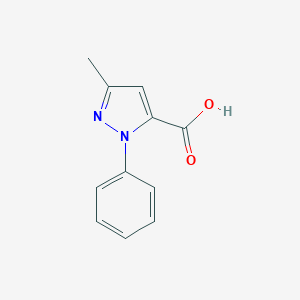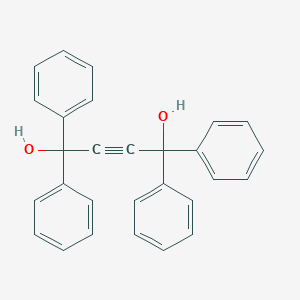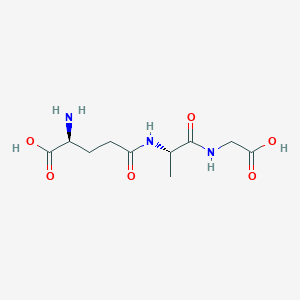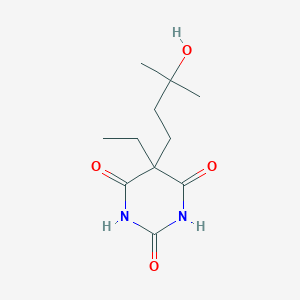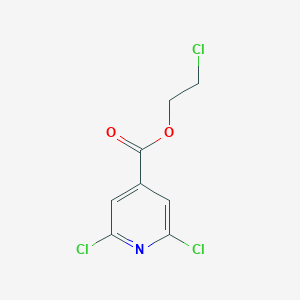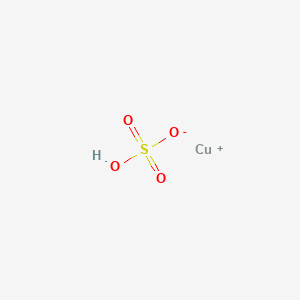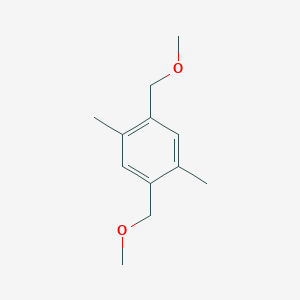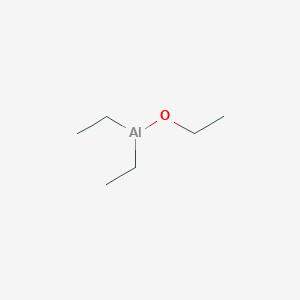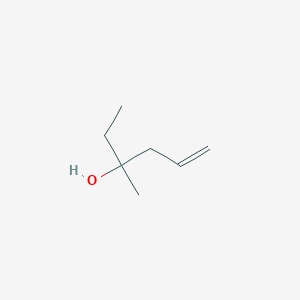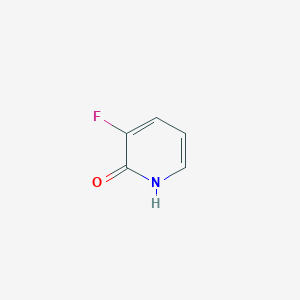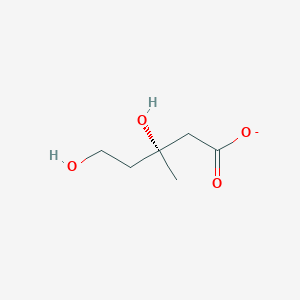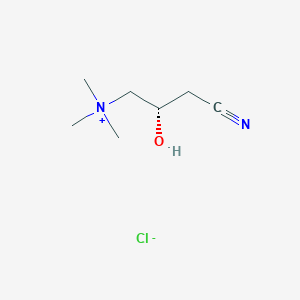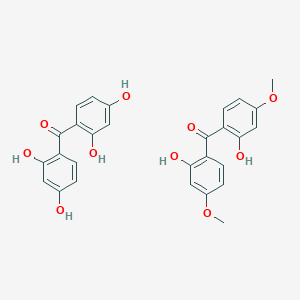
Benzophenone-11
説明
Benzophenone-11 is a chemical compound that belongs to the family of benzophenones. It is widely used in the cosmetic industry as a sunscreen agent due to its excellent UV-absorbing properties. Benzophenone-11 is also used in scientific research for various purposes, including the study of the mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Sunscreen and Cosmetic Applications : Benzophenones, including Benzophenone-3 (a closely related compound), are commonly used in sunscreens and cosmetics to protect skin and hair from UV radiation. These compounds have been detected in human tissues and fluids, raising concerns about their potential endocrine-disrupting effects (Vela-Soria et al., 2011).
Environmental Impact : Studies have shown that Benzophenone-3 can be found in surface waters, sediments, and biota, highlighting the environmental impact of benzophenones. Research on Japanese medaka fish revealed that exposure to Benzophenone-3 at microgram per liter levels could disrupt endocrine balance and affect reproduction (Kim & Choi, 2014).
DNA Damage and Phototoxicity : Benzophenone can induce DNA photodamage, with research using quantum mechanics/molecular mechanics approaches to study the interaction between benzophenone and DNA (Dumont et al., 2015).
Toxicity and Human Health Risks : The presence of benzophenones in personal care products and their potential as endocrine disruptors have raised concerns about human health risks. Studies have explored their occurrence in different human tissues and their associations with diseases like endometriosis (Kunisue et al., 2012).
Photocatalytic Degradation : Research has been conducted on the photocatalytic degradation of Benzophenone-3, considering its environmental persistence and potential toxic effects. This includes studies on optimal conditions for degradation and identification of by-products (Zúñiga-Benítez et al., 2016).
Detection Methods : Methods for detecting benzophenones in various samples, such as human serum, have been developed to assess exposure levels. This includes techniques like dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry (Vela-Soria et al., 2014).
将来の方向性
Benzophenones, including Benzophenone-11, are listed as emerging contaminants, which have been identified in the environment as well as in human fluids . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research . Future research directions may include developing more effective methods for the extraction of benzophenones from environmental samples and assessing their presence and possible dangers .
特性
IUPAC Name |
bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIQTAAJCSNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021357 | |
| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-11 | |
CAS RN |
1341-54-4 | |
| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
